4-Fluoro-2-(trifluoromethoxy)phenylacetic acid

描述

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

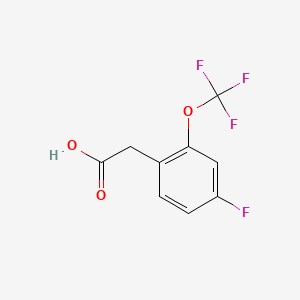

The molecular architecture of 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid is characterized by a benzene ring bearing two distinct fluorinated substituents positioned at the 2- and 4-positions relative to the acetic acid side chain. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[4-fluoro-2-(trifluoromethoxy)phenyl]acetic acid, which accurately reflects the substitution pattern and functional group arrangement. The compound is registered under Chemical Abstracts Service number 1323966-19-3 and carries the molecular descriptor code MFCD19687177, facilitating its identification in chemical databases. The structural framework consists of a phenyl ring substituted with a fluorine atom at the para position relative to the acetic acid substituent and a trifluoromethoxy group at the ortho position.

The presence of the trifluoromethoxy group (-OCF₃) at the 2-position introduces significant steric and electronic effects that influence the overall molecular geometry and reactivity profile. This electron-withdrawing group enhances the compound's lipophilicity while simultaneously affecting the electron density distribution across the aromatic system. The acetic acid functionality provides the carboxylic acid group that contributes to the compound's acidic properties and potential for hydrogen bonding interactions. The International Union of Pure and Applied Chemistry nomenclature system designates this structure based on the phenylacetic acid parent framework with appropriate numerical locants for the fluorine and trifluoromethoxy substituents.

The molecular connectivity can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as OC(=O)Cc1ccc(F)cc1OC(F)(F)F. The International Chemical Identifier string provides a standardized representation: InChI=1S/C9H6F4O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15). These systematic representations enable precise structural communication and database searching across different chemical information systems.

属性

IUPAC Name |

2-[4-fluoro-2-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCYHVBZPAWHHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601227170 | |

| Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-19-3 | |

| Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Conventional Multi-step Synthesis via Phenol Derivatives

Overview:

This method involves constructing the phenylacetic acid core through a sequence of reactions starting from phenolic compounds, progressing via nitration, fluorination, reduction, and esterification.

Nitration of Phenol Derivatives:

Phenols are nitrated using a mixture of sulfuric acid and nitric acid, typically at low temperatures (~25°C), to introduce nitro groups selectively onto the aromatic ring, forming intermediates like m-dichloronitrobenzenes.Fluorination:

The nitrated intermediates undergo fluorination using phase transfer catalysis with agents such as tetrabutylammonium fluoride (TBAF) or tetramethylammonium bromide in aprotic solvents like dimethyl sulfoxide (DMSO). Reaction conditions are optimized at elevated temperatures (~160°C) under nitrogen atmosphere to facilitate the substitution of halogen atoms with fluorine.Reduction and Esterification:

The fluorinated intermediates are reduced using stannous chloride or catalytic hydrogenation to yield phenyl acetic acid derivatives. Subsequent esterification with ethanol produces intermediates suitable for further transformations.Final Functionalization:

The phenyl acetic acid derivatives are reacted with acyl chlorides or amides, such as N,N-diethylacetamide, to afford the target compound, with purification via recrystallization or chromatography.

Research Findings:

This route is well-documented for synthesizing fluorinated phenyl acetic acids, with yields typically ranging from 70-90% across steps, emphasizing its reliability for laboratory-scale production.

Direct Fluorination via Nitration and Fluorination Intermediates

Overview:

A more streamlined approach involves the direct fluorination of aromatic precursors via nitration followed by fluorination, reducing the number of steps.

Preparation of Intermediate I:

Nitration of m-dichlorobenzene with concentrated sulfuric and nitric acids yields intermediate II, which is then subjected to fluorination with potassium fluoride in aprotic solvents.Fluorination Reaction:

The fluorination employs potassium fluoride as the fluorinating agent, with phase transfer catalysts to enhance reactivity. Conditions include heating to 160°C under nitrogen, with reaction times optimized to prevent over-fluorination or side reactions.Hydrogenation and Hydrolysis:

Subsequent hydrogenation converts intermediates to phenyl acetic acids, followed by hydrolysis to yield the free acid.

| Step | Reagents & Conditions | Key Features | Yield/Remarks |

|---|---|---|---|

| Nitration | Sulfuric acid + nitric acid | Aromatic nitration | ~80-90% yield of intermediate II |

| Fluorination | KF, phase transfer catalyst, DMSO, 160°C | Efficient fluorination | Yields depend on reaction control |

| Hydrogenation | H₂, Pd/C | Conversion to phenyl acetic acid | High purity, yields >75% |

| Hydrolysis | Acidic conditions | Acid liberation | Purity >99% after recrystallization |

Research Findings:

This method demonstrates a cost-effective and scalable route, with the critical step being fluorination, which requires precise control to maximize yield and regioselectivity.

Novel Synthesis via Fluoro-Substituted Intermediates and Diazotization

Overview:

Recent patents describe innovative routes involving diazotization and fluorination, designed to improve efficiency and reduce costs.

Diazotization of Fluoroaniline Derivatives:

Aromatic amines with fluorine substituents undergo diazotization in the presence of phase transfer catalysts and copper catalysts, forming diazonium salts.Fluorination and Hydrolysis:

The diazonium salts are reacted with fluorinating agents like sodium fluoborate, followed by hydrolysis to produce the phenylacetic acid derivatives.Final Acid Formation:

The intermediates are subjected to hydrolysis and purification to obtain the target compound with high regioselectivity and purity.

| Step | Reagents & Conditions | Key Features | Yield/Remarks |

|---|---|---|---|

| Diazotization | HCl, NaNO₂, low temperature | Formation of diazonium salts | High regioselectivity |

| Fluorination | Sodium fluoborate, heating | Aromatic fluorination | Yields depend on reaction control |

| Hydrolysis | Acidic hydrolysis | Acid liberation | Purity >99% after recrystallization |

Research Findings:

This approach is advantageous for producing high-purity compounds suitable for pharmaceutical applications, with process parameters optimized for industrial scalability.

Summary of Key Preparation Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Nitration temperature | 0–30°C | To control regioselectivity |

| Fluorination temperature | 80–200°C | Elevated temperatures for efficiency |

| Reaction solvents | DMSO, sulfolane, diphenyl ether | Aprotic solvents favor fluorination |

| Fluorinating agents | Potassium fluoride, TBAF | Choice influences regioselectivity and yield |

| Catalysts | Phase transfer catalysts, Pd/C | Enhance reaction rates |

化学反应分析

Types of Reactions

4-Fluoro-2-(trifluoromethoxy)phenylacetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

4-Fluoro-2-(trifluoromethoxy)phenylacetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and specialty chemicals.

Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.

Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Lornoxicam.

Industry: The compound is utilized in the production of agrochemicals and other industrial products.

作用机制

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor, affecting the activity of enzymes involved in inflammation and pain pathways . The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to interact with biological membranes and targets .

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and physicochemical properties of phenylacetic acid derivatives are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Phenylacetic Acid Derivatives

Key Differences and Implications

Electron-Withdrawing Effects: The trifluoromethoxy (-OCF₃) group in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) but more than methoxy (-OCH₃). This balance may optimize stability and reactivity for drug design . Fluorine at the 4-position (para to the acetic acid group) enhances acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs, facilitating salt formation for improved bioavailability .

Biological Activity :

- 4-Fluoro phenylacetic acids are associated with therapeutic applications in gastrointestinal and neurological disorders , while trifluoromethoxy-substituted derivatives are explored for anticancer and anti-inflammatory activity due to enhanced metabolic resistance .

Synthetic Accessibility :

生物活性

4-Fluoro-2-(trifluoromethoxy)phenylacetic acid is a fluorinated compound that has garnered attention due to its potential biological activities. This article explores its biochemical interactions, pharmacological effects, and applications in various fields, including pharmaceuticals and agricultural chemistry.

This compound is characterized by its fluorinated aromatic structure, which enhances its lipophilicity and biological activity. The presence of trifluoromethoxy and fluoro groups significantly influences the compound's interaction with biological systems.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been shown to modulate the activity of cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and xenobiotics. The binding of this compound to active sites can lead to either inhibition or activation of enzymatic functions, thereby affecting metabolic pathways.

Table 1: Interaction with Key Enzymes

| Enzyme | Effect | Reference |

|---|---|---|

| Cytochrome P450 | Modulation of activity | |

| Lactate Dehydrogenase | Inhibition | |

| GABA A Receptor | Electrophysiological modulation |

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Effects : Similar compounds have been implicated in the synthesis of antimicrobial agents, demonstrating efficacy against various pathogens.

- Analgesic Properties : The compound serves as an intermediate in the development of analgesics and anti-inflammatory drugs .

- Impact on Cell Signaling : It influences cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPK), which are crucial for cellular responses to external stimuli.

Case Studies

A study evaluated the pharmacological effects of fluorinated phenyl acetate derivatives, including this compound. The findings revealed that these compounds could induce rapid recovery times in animal models after administration, indicating a potential for use in anesthetic applications .

Table 2: Recovery Times in Animal Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a favorable absorption and distribution pattern. Studies indicate that its metabolic half-life varies across species, which is critical for determining appropriate dosages in therapeutic applications .

Applications

The compound has diverse applications across several fields:

- Pharmaceutical Development : It is used as a building block in synthesizing drugs targeting inflammatory pathways and pain management .

- Agricultural Chemistry : Its role in formulating herbicides highlights its importance in crop protection strategies while minimizing environmental impacts .

- Material Science : The compound contributes to developing advanced materials with enhanced properties such as thermal stability and chemical resistance .

常见问题

Q. Critical parameters :

- Temperature : Exothermic reactions (e.g., trifluoromethoxy group introduction) require cooling to ≤0°C to prevent decomposition .

- pH : Hydrolysis steps demand pH >10 to ensure complete deprotection of the acetic acid group .

- Moisture control : Trifluoromethoxy reagents are moisture-sensitive; use anhydrous solvents and Schlenk lines .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

Analytical workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and acetic acid protons (δ 3.6–3.8 ppm for CH₂) .

- ¹⁹F NMR : Confirm fluorine substituents (δ -60 to -70 ppm for CF₃O) .

High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns (e.g., 95:5 H₂O:MeCN mobile phase) to assess purity (>95%) .

Mass Spectrometry (MS) : ESI-MS in negative mode for [M-H]⁻ ion (m/z 237.13) .

Validation : Compare with reference spectra from PubChem or commercial standards (e.g., Fluorochem, CAS 1323966-19-3) .

Advanced: How do the electronic effects of the trifluoromethoxy and fluorine substituents influence the compound's reactivity in nucleophilic or electrophilic reactions?

Answer:

- Trifluoromethoxy group : Strong electron-withdrawing (-I) effect deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, meta-directing effects dominate, guiding regioselectivity in cross-coupling reactions .

- Fluorine : Moderately deactivating (-I) but ortho/para-directing. Synergistic effects with CF₃O enhance ring stability against oxidation .

Q. Experimental implications :

- Electrophilic attacks : Require activating groups (e.g., -NO₂) or harsh conditions (e.g., HNO₃/H₂SO₄ at 80°C) .

- Nucleophilic substitutions : Limited due to electron deficiency; SNAr reactions may proceed at elevated temperatures with strong nucleophiles (e.g., NaN₃ in DMF) .

Advanced: What computational methods are effective in predicting the bioactivity or binding interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the acetic acid moiety’s carboxylate group shows high electron density, favoring hydrogen bonding .

- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or PPARγ, leveraging the compound’s similarity to anti-inflammatory phenylacetic acid derivatives .

- MD Simulations : Assess metabolic stability by simulating hydrolysis in liver microsome models (e.g., CYP450 interactions) .

Validation : Cross-reference with experimental IC₅₀ values from enzymatic assays .

Intermediate: What are the challenges in purifying this compound, and what chromatographic techniques are optimal?

Answer:

Challenges :

Q. Optimized techniques :

- Preparative HPLC : C18 columns with 0.1% TFA modifier to improve peak resolution .

- Recrystallization : Use ethyl acetate/hexane (1:3) for high-purity crystals (mp 80–84°C) .

Advanced: How does this compound compare to structurally similar phenylacetic acid derivatives in terms of metabolic stability?

Answer:

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and enhance metabolic stability compared to chloro analogs (e.g., 4-Chloro-3-(trifluoromethoxy)phenylacetic acid) .

- Trifluoromethoxy vs. Methoxy : CF₃O resites oxidation by cytochrome P450 enzymes better than methoxy groups, as shown in microsomal stability assays (t₁/₂ > 120 min vs. < 30 min) .

Q. Comparative data :

| Derivative | Metabolic t₁/₂ (min) | CYP450 Inhibition (%) |

|---|---|---|

| 4-Fluoro-2-(CF₃O)phenylacetic acid | 125 ± 15 | 12 ± 3 |

| 4-Chloro-2-(CF₃O)phenylacetic acid | 90 ± 10 | 18 ± 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。